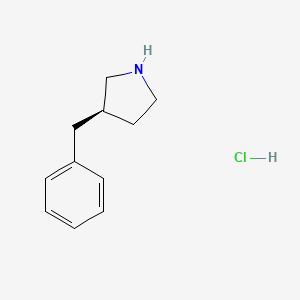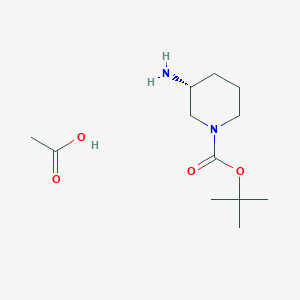
(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate can be achieved through various methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with high enantiopurity . Another approach includes the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids .
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate often involves the use of biocatalytic methodologies. These methods are efficient and sustainable, making them suitable for large-scale production. The use of biocatalysts in telescoped enzymatic cascades, resembling biosynthetic pathways, is an attractive strategy for generating unnatural compounds .
化学反応の分析
Types of Reactions
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
科学的研究の応用
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, thereby modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
- ®-Benzyl 3-aminopiperidine-1-carboxylate
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
- ®-Ethyl 3-aminopiperidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is unique due to its high enantiopurity and specific chiral configuration. This uniqueness allows it to exhibit distinct biological activities and makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C12H24N2O4 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
acetic acid;tert-butyl (3R)-3-aminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChIキー |
IJXLVSPSHUBQOA-DDWIOCJRSA-N |
異性体SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCC[C@H](C1)N |
正規SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


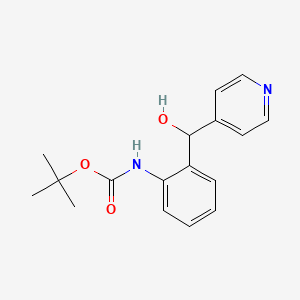

![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)

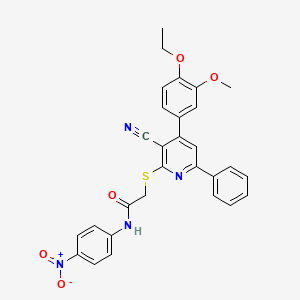
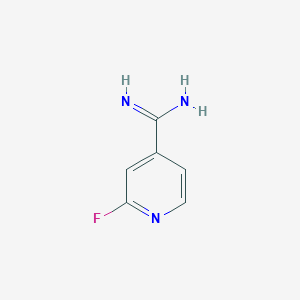



![N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide](/img/structure/B11774759.png)
